molecular formula C13H22Cl2N4O2 B13332709 (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride

(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride

Cat. No.: B13332709
M. Wt: 337.2 g/mol
InChI Key: AXXJZZVHSWUBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride" features a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring. Key structural elements include:

  • A 5-aminomethyl substituent on the tetrahydropyridine moiety.
  • A morpholino methanone group at the 3-position of the pyrazolo ring.
  • A dihydrochloride salt formulation, likely enhancing solubility and stability.

The morpholino group is a common pharmacophore known to improve pharmacokinetic properties, such as solubility and target binding .

Properties

Molecular Formula

C13H22Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

[5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]-morpholin-4-ylmethanone;dihydrochloride

InChI

InChI=1S/C13H20N4O2.2ClH/c14-8-10-1-2-17-12(7-10)11(9-15-17)13(18)16-3-5-19-6-4-16;;/h9-10H,1-8,14H2;2*1H

InChI Key

AXXJZZVHSWUBSR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCOCC3)CC1CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Example Synthesis Steps

Step Reaction Description Conditions
1 Formation of pyrazolo[1,5-a]pyridine core High temperature, appropriate solvent
2 Introduction of aminomethyl group Reductive amination conditions
3 Attachment of morpholino group Condensation reaction, acid chloride or anhydride
4 Formation of dihydrochloride salt Hydrochloric acid addition

Chemical Properties and Structure

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine

In medicine, (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride is being explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored, but initial studies show promise .

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related heterocyclic derivatives from the evidence, focusing on core structure , substituents , synthesis , and bioactivity .

Key Observations:

Core Structure Differences :

  • The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines , which may influence electronic properties and binding affinity.
  • The tetrahydropyridine ring in the target compound could enhance conformational flexibility compared to fully aromatic analogs.

Aminomethyl and dihydrochloride groups in the target compound are unique among the compared derivatives, possibly enhancing cationic interactions or stability.

Synthesis Efficiency :

  • Pyrazolo[1,5-a]pyrimidines in were synthesized in 60-85% yields under mild conditions , suggesting scalable routes for the target compound if similar methods apply.
  • Multicomponent syntheses () offer regioselectivity but require precise stoichiometric control .

Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 4n ) or chiral centers ( ) showed enhanced bioactivity, implying that the target’s aminomethyl and morpholino groups may synergize for similar effects.

Biological Activity

The compound (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride is a complex organic molecule that exhibits significant potential for various pharmacological applications. Its unique structure combines a tetrahydropyrazolo framework with a morpholino group, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C13H20N4O22ClHC_{13}H_{20}N_4O_2\cdot 2ClH, with a molecular weight of 303.25 g/mol. The structural features include:

  • Tetrahydropyrazolo moiety : This nitrogen-containing heterocycle is known for its interaction with various biological targets.
  • Morpholino group : Often associated with enhanced solubility and bioavailability.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit several pharmacological activities:

  • Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell lines, potentially through modulation of key signaling pathways involved in cell proliferation.
  • Neuroprotective Effects : The unique structure may confer protective effects against neurodegenerative diseases by targeting neurotransmitter receptors.
  • Anti-inflammatory Properties : Initial assays suggest the compound could modulate inflammatory responses, making it a candidate for treating inflammatory disorders.

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : Similar compounds have been reported to inhibit Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling and survival. This suggests potential applications in treating B-cell malignancies .
  • Receptor Modulation : The morpholino group may facilitate interactions with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies provide insights into its potential applications:

  • Anticancer Studies :
    • A study demonstrated that derivatives of similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29) . This suggests that our compound may also possess similar anticancer properties.
  • Neuroprotective Studies :
    • Research on related compounds has indicated neuroprotective effects through modulation of serotonin receptors, which could be relevant for treating conditions like depression and anxiety .
  • Anti-inflammatory Studies :
    • Compounds structurally similar to the target have shown effectiveness in reducing inflammatory markers in vitro, indicating that our compound may also possess anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
2-Methyl-6-phenylethynylpyridineContains a phenyl group and ethynyl linkageKnown for neuroprotective effects
1-(4-Methylpiperazin-1-yl)butan-1-oneSimple piperazine derivativeExhibits anxiolytic properties
3-(Aminomethyl)quinolin-2(1H)-oneQuinoline structure with aminomethylPotential anti-inflammatory activity

The target compound's combination of piperazine and pyrazolo frameworks along with the methanone linkage may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for (5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyrazolo-pyridine derivatives typically involves cyclization of 5-aminopyrazole precursors with acylating agents. For example, a THF-based reaction with 5-aminopyrazole and triethylamine (Et₃N) under reflux (55–60°C, 2 hours) yields intermediates, followed by recrystallization for purification . Adjusting solvent polarity (e.g., THF vs. dioxane) and reaction time (24–48 hours) can optimize yield. Elemental analysis (e.g., C, H, N content) and HPLC should confirm purity .

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • Elemental Analysis : Quantify C, H, N content to validate stoichiometry (e.g., calculated vs. found values for C, H, N) .
  • HPLC : Use a buffer system (e.g., ammonium acetate, pH 6.5) with UV detection at 254 nm to assess purity .
  • NMR/FT-IR : Confirm functional groups (e.g., morpholino carbonyl at ~1650 cm⁻¹) and hydrogen environments .

Q. How should the compound be stored to maintain stability during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the morpholino group. Solubility in DMSO (10 mM stock) is preferable for biological assays, with periodic LC-MS checks for degradation .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the compound’s pharmacological activity while controlling for confounding variables?

  • Methodological Answer : Use a split-plot design with randomized blocks:
  • Main plots : Dose levels (e.g., 0.1–100 µM).
  • Subplots : Cell lines or tissue types.
  • Replicates : 4–5 replicates per group to account for biological variability .
    Include positive/negative controls (e.g., morpholino-free analogs) and ANOVA for statistical validation.

Q. How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in buffered solutions (pH 4–8) and co-solvents (e.g., PEG-400).
  • DLS/Zeta Potential : Measure particle size aggregation in aqueous media to identify micelle formation .
  • Controlled Recrystallization : Compare solubility in THF (polar aprotic) vs. dichloromethane (non-polar) to assess solvent-dependent polymorphism .

Q. What experimental strategies are recommended to study the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Phase 1 : Determine octanol-water partition coefficients (logP) and hydrolysis rates at pH 7.4/37°C .
  • Phase 2 : Use LC-HRMS to identify biotic metabolites in soil microcosms or aquatic models.
  • Phase 3 : Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across different kinase inhibition assays?

  • Methodological Answer :
  • Assay Standardization : Use a common ATP concentration (e.g., 10 µM) and buffer (Tris-HCl, pH 7.5).
  • Kinase Profiling : Compare selectivity across kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects.
  • Data Normalization : Express IC50 relative to a reference inhibitor (e.g., staurosporine) to minimize inter-lab variability .

Synthesis and Optimization Table

ParameterCondition 1 (THF/Et₃N) Condition 2 (Dioxane)
Reaction Time24 h (RT) + 2 h (reflux)48 h (RT)
Yield60–70%45–55%
Purity (HPLC)≥95%≥90%
Key Intermediate5-AminopyrazoleHydrazino-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.